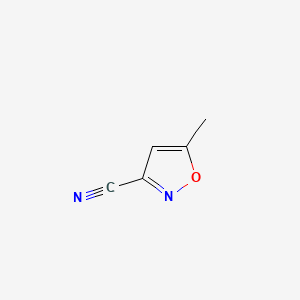

5-Methylisoxazole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPIMYCMWLOEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640177 | |

| Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57351-99-2 | |

| Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylisoxazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylisoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbonitrile (CAS No: 57351-99-2), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential applications in drug discovery and development. Safety and handling information is also provided.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[1] Its unique electronic and structural characteristics make it a valuable intermediate in the synthesis of more complex molecules.[2]

General Information

| Property | Value | Reference(s) |

| CAS Number | 57351-99-2 | [1][3] |

| Molecular Formula | C₅H₄N₂O | [1][3] |

| Molecular Weight | 108.1 g/mol | [3] |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carbonitrile | |

| Synonyms | 3-Cyano-5-methylisoxazole, 5-Methyl-3-isoxazolecarbonitrile | [1] |

| Physical Form | Liquid | [1] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Boiling Point | 249.4 °C at 760 mmHg | [2] |

| Purity | Commonly available in 96% or 97% purity | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a multi-step process starting from the corresponding carboxylic acid, proceeding through an amide intermediate, followed by dehydration.

Synthetic Pathway

A plausible synthetic route involves three main steps:

-

Synthesis of 5-Methylisoxazole-3-carboxylic acid: This can be achieved through the condensation of 2,5-hexanedione.[4]

-

Amidation: The carboxylic acid is converted to 5-Methylisoxazole-3-carboxamide.

-

Dehydration: The final step is the dehydration of the carboxamide to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Dehydration of 5-Methylisoxazole-3-carboxamide

While a specific protocol for this compound is not extensively documented, a general and effective method for the dehydration of heterocyclic carboxamides to their corresponding nitriles involves the use of cyanuric chloride in an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). This method is advantageous due to its mild reaction conditions and generally good yields.

Materials:

-

5-Methylisoxazole-3-carboxamide

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methylisoxazole-3-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide.

-

Cool the solution in an ice bath.

-

Slowly add cyanuric chloride (1.1 eq) to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the dehydration of 5-Methylisoxazole-3-carboxamide.

Applications in Drug Discovery and Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]

While direct biological activity data for this compound is limited, its role as a synthetic intermediate is of significant interest. The nitrile group is a versatile functional handle that can be converted into other functionalities, such as amines, amides, and tetrazoles, which are important pharmacophores.

Derivatives of the closely related 5-methylisoxazole-3-carboxylic acid have been utilized in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors .[6] Raf kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.

Caption: Inhibition of the Raf kinase signaling pathway.

Given this precedent, this compound represents a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. As with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

General Precautions:

-

Avoid contact with skin and eyes.

-

Do not ingest or inhale.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and emergency procedures.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is feasible, and its functional group provides a gateway to a wide array of more complex, biologically active molecules. Further research into its own biological properties and its application as a building block for novel therapeutics is warranted.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy 3-Methylisoxazole-5-carbonitrile | 65735-07-1 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smolecule.com [smolecule.com]

A Technical Guide to 5-Methylisoxazole-3-carbonitrile: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methylisoxazole-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties and outlines a common synthetic pathway.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [1] |

| Molecular Weight | 108.0981 g/mol | [1] |

| CAS Number | 57351-99-2 | |

| Appearance | Liquid | [1] |

| InChI | InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | [1] |

| InChI Key | JTPIMYCMWLOEDD-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=NO1)C#N |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process commencing from the corresponding carboxylic acid. This involves the formation of an intermediate carboxamide, followed by dehydration to yield the target nitrile.

Experimental Protocol: Synthesis of this compound via Dehydration of 5-Methylisoxazole-3-carboxamide

This protocol describes a plausible method for the synthesis of this compound, adapted from standard organic synthesis procedures for the conversion of amides to nitriles.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

-

To a solution of 5-methylisoxazole-3-carboxylic acid in an inert solvent such as dichloromethane, add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for a specified duration until the reaction is complete, monitoring by a suitable analytical technique (e.g., TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.

Step 2: Synthesis of 5-Methylisoxazole-3-carboxamide

-

Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an appropriate solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Continue stirring for a set period at room temperature.

-

Isolate the resulting 5-methylisoxazole-3-carboxamide by filtration or extraction, followed by washing and drying.

Step 3: Dehydration of 5-Methylisoxazole-3-carboxamide to this compound

-

In a round-bottom flask, combine 5-methylisxazole-3-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

-

Heat the reaction mixture, with stirring, under reflux conditions for several hours. Monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the mixture to room temperature and carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or distillation to obtain the final compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from its carboxylic acid precursor.

Caption: Synthetic workflow for this compound.

References

Synthesis of 5-Methylisoxazole-3-carbonitrile from Ethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed multi-step synthesis for 5-methylisoxazole-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, ethyl acetoacetate. While a direct one-pot synthesis is not prominently documented, this guide outlines a plausible and chemically sound three-step pathway, providing detailed experimental protocols adapted from established literature precedents.

Synthetic Strategy Overview

The proposed synthesis is a three-step process, beginning with the formation of the isoxazole core, followed by functional group interconversions to introduce the desired nitrile group at the 3-position. The overall workflow is depicted below.

Spectroscopic Profile of 5-Methylisoxazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisoxazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines available information with predicted data based on analogous structures. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoxazole derivatives.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. It is important to note that while some data is based on direct observation, other values are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~6.5 | s | 1H | Isoxazole C4-H |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~12 | -CH₃ |

| ~105 | Isoxazole C4 |

| ~110 | -CN |

| ~158 | Isoxazole C3 |

| ~170 | Isoxazole C5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium-Strong | C≡N stretch |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C=C stretch (isoxazole ring) |

| ~1380 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 108.03 | [M]⁺ (Molecular Ion) |

| 93 | [M-CH₃]⁺ |

| 81 | [M-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are based on standard techniques used for the characterization of isoxazole derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed. The molecular ion peak and major fragmentation patterns are reported.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the chemical and biological properties of this compound.

5-Methylisoxazole-3-carbonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methylisoxazole-3-carbonitrile, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is characterized by a five-membered isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[1]

The standard IUPAC name for this compound is 5-methyl-1,2-oxazole-3-carbonitrile .[1][2] It is also commonly referred to as 3-Cyano-5-methylisoxazole.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | [1][2][3] |

| Molecular Weight | 108.10 g/mol | [3] |

| Appearance | Colorless to pale yellow/lime liquid | [1][2][4] |

| Boiling Point | 249.4 °C (Predicted) | [4][5] |

| Density | 1.18 g/cm³ (Predicted) | [4] |

| CAS Number | 57351-99-2 | [1][2][3] |

Note on Spectral Data: Experimentally determined ¹H and ¹³C NMR spectra for this compound are not widely reported. However, based on the known chemical shifts of related isoxazole structures, the following are expected:

-

¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring (C₄-H).

-

¹³C NMR: Resonances for the five carbon atoms of the isoxazole ring and the nitrile group, as well as the methyl carbon.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods common in heterocyclic chemistry. A general and plausible approach involves the cycloaddition reaction of a nitrile oxide with an alkyne. Below is a representative experimental protocol based on established isoxazole synthesis methodologies.

Reaction Scheme:

Materials:

-

Acetonitrile

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Propyne (or a suitable precursor)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

In situ generation of acetonitrile N-oxide: To a stirred solution of acetonitrile in an anhydrous solvent at 0 °C, add N-Chlorosuccinimide portion-wise.

-

After the addition is complete, slowly add triethylamine dropwise to the reaction mixture. The formation of the nitrile oxide intermediate is typically rapid.

-

Cycloaddition: Introduce propyne gas into the reaction vessel containing the in situ generated nitrile oxide. Alternatively, a solution of a propyne precursor can be added.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity. Researchers should consult relevant literature for specific procedural details and safety precautions.

References

An In-depth Technical Guide to 5-Methylisoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carbonitrile is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex, biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. Detailed experimental protocols and characterization data are presented to support its application in research and development.

Introduction

The isoxazole ring is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, with its reactive nitrile functionality and stabilizing methyl group, makes it a versatile intermediate for the synthesis of various heterocyclic systems and potential drug candidates.

Discovery and History

The precise historical details regarding the first synthesis of this compound are not extensively documented in readily available literature. However, the development of synthetic routes to isoxazole derivatives has been a subject of chemical research for over a century. The general synthesis of isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. The specific preparation of this compound likely emerged from the broader exploration of isoxazole chemistry and the need for functionalized heterocyclic building blocks in organic synthesis. Research into related compounds, such as 5-methylisoxazole-3-carboxylic acid and its derivatives, has contributed to the understanding and availability of this chemical class.[1][2] Derivatives of the 5-methylisoxazole core have been investigated for their potential as antitubercular and antibacterial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [3] |

| Molecular Weight | 108.10 g/mol | [3] |

| CAS Number | 57351-99-2 | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 249.4°C at 760 mmHg | [4] |

Synthesis and Experimental Protocols

While a definitive seminal synthesis of this compound is not readily apparent, its structure suggests several plausible synthetic strategies based on established isoxazole formation reactions. One common approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine. Below is a generalized experimental protocol based on the synthesis of structurally similar isoxazoles.

Generalized Synthesis of this compound

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons and the isoxazole ring proton. |

| ¹³C NMR | Resonances for the methyl carbon, the isoxazole ring carbons, and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group and C=N/C=C stretching of the isoxazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (108.10 g/mol ). |

Note: Specific spectral data from published literature for this compound is not consistently available. The information provided is based on the analysis of its chemical structure and data from closely related compounds.[1]

Biological Activity and Applications

While specific biological studies on this compound are limited in the public domain, the isoxazole scaffold is of significant interest in drug discovery. Derivatives of 5-methylisoxazole have demonstrated a range of biological activities. For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against various bacterial strains.[1] Furthermore, isoxazole derivatives are being explored for their potential as immunological modulators.[4]

Given its chemical structure, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, providing access to a wide range of derivatives for biological screening.

Logical Relationship of Application

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While its own biological profile is not extensively characterized, its utility as a precursor for a variety of functionalized isoxazole derivatives is clear. The synthetic protocols and physicochemical data presented in this guide are intended to facilitate its use by researchers and scientists in the development of novel compounds with potential therapeutic value. Further investigation into the direct biological activities of this compound and the development of more efficient and scalable synthetic routes are promising areas for future research.

References

A Technical Guide to the Biological Activity of 5-Methylisoxazole-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a privileged structure in the design of novel therapeutic agents.[2] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This guide focuses specifically on the derivatives of 5-Methylisoxazole-3-carbonitrile, a key building block that offers multiple avenues for chemical modification and the development of potent, targeted drug candidates. We will explore the synthesis of this core structure, detail its known biological activities with quantitative data, provide relevant experimental protocols, and visualize key workflows and potential mechanisms of action.

Synthesis and Derivatization Workflow

The synthesis of the this compound core and its subsequent derivatization for biological screening follows a logical progression. The initial ring-forming reaction is crucial for establishing the scaffold, which can then be modified to produce a library of compounds for testing.

Experimental Protocol: Synthesis of the Core Scaffold

A convergent and efficient method for constructing the isoxazole ring is through the cyclocondensation of a β-ketonitrile with hydroxylamine.[6]

Protocol: Synthesis of this compound [6]

-

Reaction Setup: Dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) to the solution.

-

Reaction Condition: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Take up the resulting residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Biological Activities of this compound Derivatives

The carbonitrile group at the 3-position is a versatile chemical handle that can be readily converted into other functional groups, such as carboxamides or carboxylic acids, leading to derivatives with a range of biological activities.

Antimicrobial and Antitubercular Activity

Derivatives of 5-methylisoxazole-3-carboxamide, synthesized from the corresponding carbonyl chloride (which can be derived from the carbonitrile), have shown significant activity against Mycobacterium tuberculosis and other bacteria.[7]

Table 1: Antimicrobial and Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives [7]

| Compound ID | Target Organism | Biological Activity (MIC in µM) |

|---|---|---|

| 10 | Mycobacterium tuberculosis H37Rv | 3.125 |

| 14 | Mycobacterium tuberculosis H37Rv | 3.125 |

| 9 | Mycobacterium tuberculosis H37Rv | 6.25 |

| 13 | Mycobacterium tuberculosis H37Rv | 6.25 |

| 9 | Bacillus subtilis | 6.25 |

| 13 | Bacillus subtilis | 6.25 |

| 19 | Bacillus subtilis | 6.25 |

| 20 | Bacillus subtilis | 6.25 |

| 15 | Escherichia coli | 12.5 |

| 17 | Escherichia coli | 12.5 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

This assay is a common method to determine the MIC of compounds against M. tuberculosis.

-

Preparation: In a 96-well microplate, add 200 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

-

Compound Dilution: Add 100 µL of Middlebrook 7H9 broth to the remaining wells. Serially dilute the test compounds in the plate.

-

Inoculation: Add 100 µL of Mycobacterium tuberculosis H37Rv inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Assay Development: After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80.

-

Reading: Incubate the plates for another 24 hours. A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Anticancer Activity

Isoxazole derivatives are widely reported to possess anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of key enzymes like kinases.[4] While specific data for this compound derivatives is limited, related isoxazole and oxazole structures show potent activity against a range of human cancer cell lines.

Table 2: Representative Anticancer Activity of Related Isoxazole/Oxazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Isoxazole Curcumin Analog | K562 (Leukemia) | IC50 | 0.5 | [8] |

| 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | IC50 | 2.63 | [8] |

| Bis-indolyl-isoxazole | A549 (Lung Cancer) | IC50 | 53.2 | [8] |

| 5-benzylsulfonyl-1,3-oxazole | NCI-H460 (Lung Cancer) | GI50 | 3.16 | [9] |

| 5-benzylsulfonyl-1,3-oxazole | UO-31 (Renal Cancer) | GI50 | 3.98 |[9] |

Note: IC50 (Half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the drug concentration causing a 50% reduction in the net protein increase.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.

Enzyme Inhibition

The isoxazole scaffold is present in several potent enzyme inhibitors. Derivatives of 5-methylisoxazole-3-carboxylic acid (the hydrolysis product of the nitrile) are known to be reactants for preparing Raf kinase inhibitors. Other isoxazole derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and xanthine oxidase.[10][11]

Table 3: Carbonic Anhydrase Inhibition by Isoxazole Derivatives [10]

| Compound ID | Enzyme | Activity Metric | Value (µM) |

|---|---|---|---|

| AC2 | Carbonic Anhydrase | IC50 | 112.3 ± 1.6 |

| AC3 | Carbonic Anhydrase | IC50 | 228.4 ± 2.3 |

| AC1 | Carbonic Anhydrase | IC50 | 368.2 |

| AC4 | Carbonic Anhydrase | IC50 | 483.0 |

| Acetazolamide (Standard) | Carbonic Anhydrase | IC50 | 18.6 ± 0.5 |

Potential Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are yet to be fully elucidated, related compounds are known to interfere with key cellular processes. For instance, their anticancer effects are often attributed to the inhibition of critical signaling cascades, such as the MAP kinase pathway, which controls cell proliferation and survival.[4]

Conclusion

Derivatives based on the this compound scaffold represent a promising area for drug discovery. The existing literature strongly supports their potential as potent antimicrobial and antitubercular agents.[7] Furthermore, the broader family of isoxazoles demonstrates significant anticancer and enzyme-inhibiting activities, suggesting that a systematic exploration of novel this compound derivatives could yield new therapeutic leads.[4][10] Future research should focus on synthesizing diverse libraries of these compounds and conducting comprehensive screenings to identify lead candidates and elucidate their specific molecular targets and mechanisms of action. The synthetic accessibility and proven biological relevance of this scaffold make it an attractive starting point for developing next-generation therapeutics.

References

- 1. ajrcps.com [ajrcps.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-Methylisoxazole-3-carbonitrile for Researchers

This guide provides comprehensive safety data and handling precautions for 5-Methylisoxazole-3-carbonitrile (CAS No. 57351-99-2), tailored for researchers, scientists, and professionals in drug development. The information compiled herein is from safety data sheets (SDS), chemical supplier information, and general laboratory safety protocols for related compounds.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O and a molecular weight of approximately 108.10 g/mol .[1][2][3] It is typically a liquid, appearing colorless to pale yellow or lime.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57351-99-2 | [1][2] |

| Molecular Formula | C₅H₄N₂O | [1][2][3] |

| Molecular Weight | 108.10 g/mol | [3] |

| Appearance | Liquid, colorless to pale lemon/lime | [2][3] |

| Boiling Point | 249.4 ± 20.0 °C (Predicted) | [3] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Hazard Information

The primary hazards associated with this compound are related to its acute toxicity upon ingestion, skin contact, and inhalation. The presence of the carbonitrile (-CN) group warrants special precautions due to the potential for release of hydrogen cyanide, a highly toxic gas, under acidic conditions.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: ChemicalBook[3]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to minimize risk:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Source: ChemicalBook[3]

Handling and Storage Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2°C and 8°C.[3]

-

Store separately from strong acids, bases, and oxidizing agents to prevent hazardous reactions.

Waste Disposal:

-

Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.

-

Due to the cyano group, this compound may be classified as a P-listed (acutely toxic) waste, meaning even the empty container must be treated as hazardous waste.

Caption: General laboratory workflow for handling hazardous chemicals.

Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

Potential Biological Activities and Signaling Pathways

While the specific biological activities and signaling pathways of this compound have not been extensively studied, the isoxazole scaffold is present in numerous compounds with a wide range of pharmacological effects. Derivatives of isoxazoles have been investigated for their potential as:

-

Antitubercular agents: Some 5-methylisoxazole-3-carboxamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis.[6][7]

-

Anticancer agents: Isoxazole-containing compounds are being explored as potential inhibitors of various signaling pathways implicated in cancer, such as those involving Raf kinases.[8]

-

Anti-inflammatory and Analgesic agents: Certain sulfonamide-containing isoxazole analogs have demonstrated potent analgesic and anti-inflammatory properties.[7]

-

Immunomodulatory agents: Some isoxazole derivatives have been shown to modulate immune responses in vivo.

Given these findings, it is plausible that this compound could interact with various cellular targets, potentially inhibiting enzymes such as kinases or modulating protein-protein interactions within signaling cascades. Further research is needed to elucidate its specific mechanism of action.

Caption: Conceptual signaling pathway for a bioactive small molecule.

Emergency Procedures

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services.

This technical guide is intended to provide essential safety information and handling precautions for this compound for research purposes. It is not exhaustive, and researchers should always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before working with this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-Methyl-3-isoxazolecarbonitrile | 57351-99-2 [chemicalbook.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 8. ijpca.org [ijpca.org]

Solubility of 5-Methylisoxazole-3-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 5-Methylisoxazole-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental quantitative data on the solubility of this compound in various organic solvents is limited in publicly accessible literature. This guide provides a comprehensive overview of its known physicochemical properties, qualitative solubility predictions based on chemical principles, and detailed, generalized experimental protocols for determining its solubility and miscibility.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group and a nitrile functional group. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The nitrile group contributes to the molecule's polarity and can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. As a liquid at room temperature, its behavior when mixed with other liquids is often described in terms of miscibility. This guide outlines the theoretical considerations for its solubility and provides practical methodologies for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [1] |

| Molecular Weight | 108.0981 g/mol | [1] |

| CAS Number | 57351-99-2 | [1] |

| Appearance/Form | Liquid | [1] |

| Purity | Typically ≥96% | [1] |

Solubility and Miscibility in Organic Solvents

Qualitative Assessment

The principle of "like dissolves like" is the primary guide for predicting the solubility or miscibility of a compound.[2][3] this compound possesses a polar nitrile group (-C≡N) and a moderately polar isoxazole ring.

-

Polar Solvents: Due to its polar nature, this compound is expected to be miscible with a wide range of polar organic solvents. This includes, but is not limited to, acetone, acetonitrile, ethanol, methanol, and dimethyl sulfoxide (DMSO). The strong dipole-dipole interactions between the nitrile group and the polar solvent molecules would facilitate mixing.[4][5][6]

-

Nonpolar Solvents: Its miscibility with nonpolar solvents such as hexane, heptane, or toluene is likely to be limited. The disparity in intermolecular forces (strong dipole-dipole in the nitrile versus weak van der Waals forces in the nonpolar solvent) would likely lead to immiscibility or partial miscibility.[4]

-

Water: Small-chain nitriles can be soluble in water because the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with water molecules.[5] However, as the hydrocarbon portion of the molecule increases, this solubility tends to decrease.[5] The miscibility of this compound with water would need to be experimentally determined.

Data Presentation

| Solvent | Temperature (°C) | Solubility / Miscibility |

| Acetone | 25 | Data not available in published literature |

| Acetonitrile | 25 | Data not available in published literature |

| Dichloromethane | 25 | Data not available in published literature |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available in published literature |

| Ethanol | 25 | Data not available in published literature |

| Ethyl Acetate | 25 | Data not available in published literature |

| Heptane | 25 | Data not available in published literature |

| Methanol | 25 | Data not available in published literature |

| Tetrahydrofuran (THF) | 25 | Data not available in published literature |

| Toluene | 25 | Data not available in published literature |

Experimental Protocols

The following are generalized protocols for determining the miscibility and, if applicable, the solubility of this compound in organic solvents.

Protocol for Determining Miscibility

This protocol is suitable for determining if this compound and a given solvent are miscible in all proportions at a specific temperature.

Materials and Equipment:

-

This compound

-

A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath or block

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the test solvents to the desired experimental temperature (e.g., 25 °C) using a constant temperature bath.

-

Initial Screening: In a series of labeled vials, add 1 mL of this compound and 1 mL of each test solvent.

-

Mixing: Cap each vial securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vials to stand undisturbed for at least 30 minutes at the constant experimental temperature. Visually inspect each vial for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers, cloudiness, or precipitation.

-

Varying Proportions: For any mixtures that appear miscible, repeat the experiment with different ratios (e.g., 1:9 and 9:1 of nitrile to solvent) to confirm miscibility across all proportions.

-

Documentation: Record the observations for each solvent. If a single clear phase is observed at all tested proportions, the two liquids are considered miscible. If two layers form or the solution is cloudy, they are immiscible or partially miscible.

Protocol for Quantitative Solubility Determination (for partially miscible systems)

This protocol, based on the isothermal shake-flask method, can be used to determine the concentration of this compound in a solvent in which it is not fully miscible.

Materials and Equipment:

-

In addition to the above: an analytical balance, an orbital shaker with temperature control, a centrifuge, and a suitable analytical instrument (e.g., HPLC-UV, GC-FID, or NMR).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of a separate, undissolved phase of the nitrile should be visible.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand at a constant temperature for several hours to allow the two phases to separate. For stable emulsions, centrifugation may be required to achieve clear phase separation.

-

Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved nitrile phase is collected.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR).

-

Calculation: The solubility is then reported in units such as g/L or mol/L at the specified temperature.

Mandatory Visualization

The following diagrams illustrate the experimental and logical workflows related to determining the solubility of this compound.

Caption: Experimental workflow for determining solubility and miscibility.

References

Potential research applications of 5-Methylisoxazole-3-carbonitrile

An In-depth Technical Guide to the Research Applications of 5-Methylisoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs. The unique electronic properties of the isoxazole ring, combined with the reactive potential of the nitrile group, make this compound a versatile building block for synthesizing diverse and complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. This guide explores the core research applications, experimental methodologies, and relevant biological pathways associated with this valuable chemical intermediate.

Core Chemical Properties and Reactivity

This compound serves as a key intermediate for the synthesis of more complex molecules. The nitrile group (-C≡N) is a primary site of reactivity, readily undergoing nucleophilic attack and substitution, which allows for its conversion into other functional groups like carboxylic acids, amides, and amines. This reactivity is fundamental to its utility as a scaffold in drug discovery, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

| Property | Value |

| Molecular Formula | C₅H₄N₂O |

| Molecular Weight | 108.10 g/mol |

| Appearance | Liquid |

| Key Functional Groups | Isoxazole Ring, Nitrile (-C≡N), Methyl (-CH₃) |

Application 1: Development of Novel Antitubercular Agents

A significant application of the 5-methylisoxazole scaffold lies in the development of potent antitubercular agents. Research has demonstrated that derivatives of 5-methylisoxazole-3-carboxamide, which can be synthesized from the corresponding carboxylic acid (a direct hydrolysis product of this compound), exhibit significant activity against Mycobacterium tuberculosis.

Quantitative Biological Data

The following table summarizes the in vitro antitubercular activity of several 5-methylisoxazole-3-carboxamide derivatives against the Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this chemical class.[1]

| Compound ID | Structure/Substituent | MIC (μM) |

| 9 | N-(4-bromophenyl) | 6.25 |

| 10 | N-(4-chlorophenyl) | 3.125 |

| 13 | N-(2,4-dichlorophenyl) | 6.25 |

| 14 | N-(3,4-dichlorophenyl) | 3.125 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

The following protocols describe the general synthetic workflow for creating active antitubercular carboxamide derivatives starting from 5-methylisoxazole-3-carboxylic acid, a readily accessible derivative of the title carbonitrile.[1]

Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

-

A mixture of 5-methylisoxazole-3-carboxylic acid and thionyl chloride (SOCl₂) is prepared.

-

A catalytic amount of ice-cold pyridine is added to the mixture.

-

The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., TLC or IR spectroscopy).

-

The excess thionyl chloride is removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

-

The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in a suitable anhydrous solvent.

-

The desired substituted aniline (ArNH₂) is added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 12 hours.

-

Upon completion, the reaction mixture is worked up by washing with water and appropriate aqueous solutions to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

-

The final product is purified, typically by recrystallization or column chromatography, to yield the target carboxamide derivative.

Visualized Experimental Workflow

Caption: Synthetic pathway for antitubercular 5-methylisoxazole-3-carboxamides.

Application 2: Scaffolding for Kinase Inhibitors

The isoxazole moiety is a recognized pharmacophore used in the design of kinase inhibitors. Specifically, 5-methylisoxazole-3-carboxylic acid has been utilized as a reactant in the preparation of aminopyrazole amide derivatives intended as Raf kinase inhibitors for melanoma cells. Raf kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[2][3] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[4] BRAF inhibitors selectively bind to the ATP-binding site of the mutated BRAF kinase, blocking its activity and inhibiting downstream signaling.[5]

Visualized Signaling Pathway

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and highlights the point of intervention for BRAF inhibitors, a class of drugs for which the 5-methylisoxazole scaffold is highly relevant.

Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of BRAF inhibitors.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for modern drug discovery. Its demonstrated utility in the synthesis of potent antitubercular agents and its application as a core structure for kinase inhibitors underscore its importance for researchers in medicinal chemistry. The straightforward reactivity of the nitrile group allows for extensive chemical modification, enabling the exploration of vast chemical spaces to optimize biological activity. The continued investigation of this and related isoxazole structures is poised to yield novel therapeutic candidates for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from 5-Methylisoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a diverse range of 5-methylisoxazole-3-carboxamide derivatives, starting from 5-methylisoxazole-3-carbonitrile. The protocols detailed herein are crucial for the development of novel therapeutic agents, as isoxazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antitubercular properties.

This document outlines a two-step synthetic pathway: the initial hydrolysis of the nitrile to the corresponding carboxylic acid, followed by the coupling of the acid with various amines to yield the desired carboxamide derivatives. Detailed experimental procedures, quantitative data, and visual representations of the workflow and chemical transformations are provided to ensure reproducibility and facilitate further research and development.

I. Synthesis Pathway Overview

The synthesis of 5-methylisoxazole-3-carboxamide derivatives from this compound is a versatile and efficient process. The overall transformation can be logically divided into two primary stages:

-

Hydrolysis of this compound: The nitrile functional group is converted to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Amidation of 5-Methylisoxazole-3-carboxylic acid: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to form the corresponding carboxamide derivatives. This step often employs coupling agents to facilitate the reaction.

II. Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Methylisoxazole-3-carboxylic acid

This protocol provides two effective methods for the hydrolysis of the nitrile starting material. The choice between acidic and basic conditions may depend on the stability of other functional groups present in the molecule.

Method A: Acidic Hydrolysis

This method is adapted from general procedures for nitrile hydrolysis using strong acids.[1]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (or concentrated HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-methylisoxazole-3-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Basic Hydrolysis

This method is adapted from general procedures for nitrile hydrolysis using a strong base.[1]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Water (deionized)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.

-

Purify the crude product by recrystallization.

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives via Amidation

This protocol details the coupling of 5-methylisoxazole-3-carboxylic acid with various amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Substituted amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in dry DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.0 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-methylisoxazole-3-carboxamide derivative.

III. Data Presentation

The following tables summarize the quantitative data for the synthesis of various 5-methylisoxazole-3-carboxamide derivatives.

Table 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

| Starting Material | Hydrolysis Method | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| This compound | Acidic | H₂SO₄, H₂O | 4-8 | ~80-90 | 178-180 |

| This compound | Basic | NaOH, H₂O then HCl | 2-6 | ~85-95 | 178-180 |

Yields are estimated based on typical nitrile hydrolysis reactions and may vary depending on the specific reaction conditions and scale.

Table 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

| Entry | Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |

| 1 | Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | 85 | 130-132 |

| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 88 | 168-170 |

| 3 | 4-Methylaniline | N-(p-tolyl)-5-methylisoxazole-3-carboxamide | 82 | 145-147 |

| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide | 86 | 155-157 |

| 5 | 4-Nitroaniline | N-(4-nitrophenyl)-5-methylisoxazole-3-carboxamide | 78 | 210-212 |

| 6 | Benzylamine | N-benzyl-5-methylisoxazole-3-carboxamide | 90 | 110-112 |

| 7 | Cyclohexylamine | N-cyclohexyl-5-methylisoxazole-3-carboxamide | 84 | 120-122 |

| 8 | Piperidine | (5-methylisoxazol-3-yl)(piperidin-1-yl)methanone | 89 | 78-80 |

| 9 | Morpholine | (5-methylisoxazol-3-yl)(morpholino)methanone | 92 | 95-97 |

IV. Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch.

-

Melting Point: To assess the purity of the crystalline products.

These detailed application notes and protocols provide a solid foundation for the synthesis and exploration of novel 5-methylisoxazole-3-carboxamide derivatives, paving the way for the discovery of new drug candidates with potential therapeutic applications.

References

Application Notes and Protocols: 5-Methylisoxazole-3-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds and approved drugs. The nitrile functionality serves as a valuable synthetic handle, readily convertible to other key functional groups such as carboxylic acids and amides, which are frequently utilized in the construction of pharmacologically active molecules. This document provides an overview of its applications, key synthetic transformations, and detailed experimental protocols for the preparation of derivatives with therapeutic potential.

Key Applications in Drug Discovery

The 5-methylisoxazole-3-yl moiety is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities. While direct applications of the carbonitrile are less reported, its role as a precursor to the corresponding carboxylic acid and carboxamide is well-established in the development of:

-

Antitubercular Agents: Carboxamide derivatives of 5-methylisoxazole have shown significant activity against Mycobacterium tuberculosis.

-

Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for kinases such as Raf kinase, which are implicated in cancer signaling pathways.

-

Anti-inflammatory Agents: The related scaffold, 5-methylisoxazole-4-carboxamide, is the basis for the disease-modifying antirheumatic drug (DMARD), leflunomide. While a regioisomer, the synthetic strategies and biological relevance are informative.

Synthetic Utility and Key Transformations

This compound is a valuable intermediate primarily due to the reactivity of the nitrile group. The key transformations involve its hydrolysis to either the corresponding carboxylic acid or carboxamide, which are then used in subsequent coupling reactions to generate diverse libraries of compounds.

Workflow for the Utilization of this compound

5-Methylisoxazole-3-carbonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbonitrile is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive nitrile group and an isoxazole scaffold, allows for its elaboration into a diverse array of heterocyclic compounds with significant biological activities. The isoxazole ring itself is a well-established pharmacophore present in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as pyrazoles and pyrimidines, using this compound as the starting material.

Key Applications

The strategic incorporation of the this compound moiety has led to the development of potent inhibitors of various biological targets. Notably, derivatives of this scaffold have been investigated as:

-

Kinase Inhibitors: The aminopyrazole core, readily synthesized from this compound, is a privileged scaffold for targeting protein kinases. For instance, aminopyrazole amides have been prepared as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma.[1][2][3][4][5]

-

VEGFR-2 Inhibitors: The pyrimidine scaffold, accessible from this compound, is found in numerous inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 signaling is a clinically validated strategy to block angiogenesis, a critical process in tumor growth and metastasis.[6][7][8][9][10]

Synthesis of Bioactive Heterocycles

Synthesis of 3-Amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole

The reaction of this compound with hydrazine hydrate provides a straightforward method for the synthesis of 3-amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole. This transformation proceeds through a ring-opening of the isoxazole followed by a recyclization to form the pyrazole ring.

Experimental Protocol:

A mixture of this compound (1.0 eq) and hydrazine hydrate (1.5 eq) in a suitable solvent such as ethanol or isopropanol is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole.